(6-Ethoxy-1,3-benzodioxol-5-yl)methanol
Description
(6-Ethoxy-1,3-benzodioxol-5-yl)methanol is a benzodioxole derivative characterized by a 1,3-benzodioxole core substituted with an ethoxy group at the 6-position and a hydroxymethyl group at the 5-position. This compound is primarily synthesized through multi-step organic reactions, such as hydrolysis of ester precursors (e.g., methyl 3-(benzoxy)-5-methoxybenzoate) followed by chlorination and coupling reactions, as described in . Its structural features make it a versatile intermediate in organic synthesis and pharmaceutical research, though its specific biological activities remain less explored compared to psychoactive benzodioxole derivatives like MDMA or methylone .
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(6-ethoxy-1,3-benzodioxol-5-yl)methanol |
InChI |
InChI=1S/C10H12O4/c1-2-12-8-4-10-9(13-6-14-10)3-7(8)5-11/h3-4,11H,2,5-6H2,1H3 |
InChI Key |
WLQFPGHRNYNTAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1CO)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxy-1,3-benzodioxol-5-yl)methanol typically involves the reaction of 6-ethoxy-1,3-benzodioxole with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include formaldehyde, hydrochloric acid, and sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(6-Ethoxy-1,3-benzodioxol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-ethoxy-1,3-benzodioxol-5-carboxylic acid.
Reduction: Formation of 6-ethoxy-1,3-benzodioxol-5-ylmethane.
Substitution: Formation of various substituted benzodioxole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (6-Ethoxy-1,3-benzodioxol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their pharmacological effects. Research focuses on their potential as anti-inflammatory, antioxidant, and neuroprotective agents .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for the production of pharmaceuticals, agrochemicals, and fragrances .
Mechanism of Action
The mechanism of action of (6-Ethoxy-1,3-benzodioxol-5-yl)methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity, inhibition of microbial growth, and induction of apoptosis in cancer cells. The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The 1,3-benzodioxole moiety is a common scaffold in medicinal and synthetic chemistry. Key analogs of (6-Ethoxy-1,3-benzodioxol-5-yl)methanol include:
*Calculated based on molecular formula C₁₀H₁₂O₄.
Key Observations:
- Substituent Impact : Ethoxy and methoxyethoxy groups enhance hydrophobicity, whereas nitro groups increase reactivity for further derivatization .
- Pharmacological Divergence: Ethylone and MBDB exhibit stimulant effects via serotonin release modulation, contrasting with the target compound, which lacks psychoactive substituents (e.g., aminoalkyl side chains) .
- Synthetic Utility : The target compound and its nitro/methoxyethoxy analogs are primarily intermediates, while ethylone/MBDB are end-products in illicit drug synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
